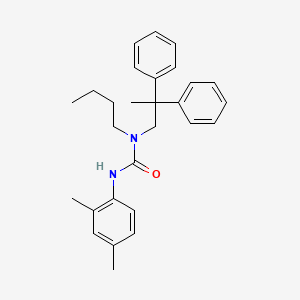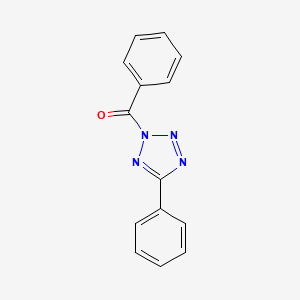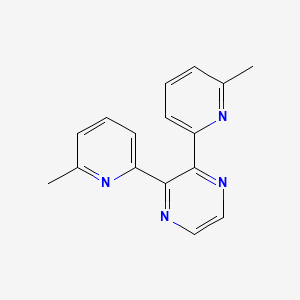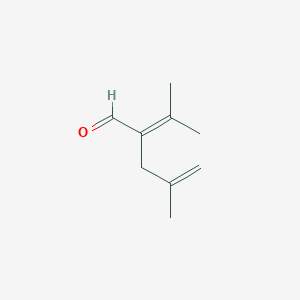
(1,1,1-Trifluoropropane-2-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a trifluoropropane-2-sulfinyl group. This compound contains a total of 23 atoms, consisting of 9 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 3 fluorine atoms . The presence of fluorine atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoropropane-2-sulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,1-Trifluoropropane-2-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) and nitro groups (NO2) are used in the presence of catalysts like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1,1,1-Trifluoropropane-2-sulfinyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,1,1-Trifluoropropane-2-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trifluoropropane-2-sulfinyl group can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is modulated by the inductive and conjugative effects of the substituents on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1,1-Trifluoropropane-2-sulfonyl)benzene
- (1,1,1-Trifluoropropane-2-thio)benzene
- (1,1,1-Trifluoropropane-2-oxy)benzene
Uniqueness
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl, thio, and oxy analogs. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations .
Eigenschaften
CAS-Nummer |
86440-79-1 |
|---|---|
Molekularformel |
C9H9F3OS |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
1,1,1-trifluoropropan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c1-7(9(10,11)12)14(13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
VVUSJKANHSSJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)




